Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfamoyl group and an ethoxycarbonyl group
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are utilized in industrial chemistry and material science, playing a prominent role in the advancement of organic semiconductors . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential interaction mechanism .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which this compound may be involved in, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s predicted density is 1517±006 g/cm3, and it has a boiling point of 4283±550 °C . These properties could potentially impact its bioavailability.
Result of Action
Thiophene derivatives are known to have various pharmacological properties, suggesting that this compound could potentially have similar effects .
Action Environment
The compound’s predicted properties, such as its density and boiling point, could potentially be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.
Esterification: The ethoxycarbonyl group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways involving sulfamoyl groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to the combination of its thiophene ring and the specific positioning of the sulfamoyl and ethoxycarbonyl groups. This unique structure imparts specific chemical properties and reactivity that can be exploited in various applications.
Properties
IUPAC Name |
methyl 3-[(4-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-4-6-11(7-5-10)16-24(19,20)12-8-9-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLMDJQHUGJHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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